4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dionehydrochloride
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Overview
Description
4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dionehydrochloride is an organic compound known for its unique structure and properties. It is classified as a diamine and is typically found as a colorless, oily liquid. This compound is often used as an intermediate in the synthesis of various organic compounds, including oxidizing agents used in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dionehydrochloride is synthesized through the reductive amination of the corresponding ketone. The reaction involves the following steps:
Starting Material: The corresponding ketone, 2,2,6,6-tetramethyl-4-piperidone.
Reductive Amination: The ketone is reacted with ammonia (NH₃) and hydrogen (H₂) in the presence of a suitable catalyst to form the desired amine.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to ensure high yield and purity.
Purification: The product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dionehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoammonium salts.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation Products: Oxoammonium salts.
Reduction Products: Secondary amines.
Substitution Products: Various substituted amines and amides.
Scientific Research Applications
4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dionehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of oxidizing agents and other organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of light stabilizers and antioxidants for polymers.
Mechanism of Action
The mechanism of action of 4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dionehydrochloride involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The compound can also form stable radicals, which makes it useful in oxidation reactions .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the amino group.
1,2,2,6,6-Pentamethylpiperidine: Another structurally similar compound with an additional methyl group.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Contains a hydroxyl group instead of an amino group.
Uniqueness
4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dionehydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to form stable radicals and act as a nucleophile makes it particularly valuable in organic synthesis and industrial applications .
Properties
Molecular Formula |
C9H20ClNO2S |
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Molecular Weight |
241.78 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-1,1-dioxothian-4-amine;hydrochloride |
InChI |
InChI=1S/C9H19NO2S.ClH/c1-8(2)5-7(10)6-9(3,4)13(8,11)12;/h7H,5-6,10H2,1-4H3;1H |
InChI Key |
MNVDCVZUYUCGQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(S1(=O)=O)(C)C)N)C.Cl |
Origin of Product |
United States |
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